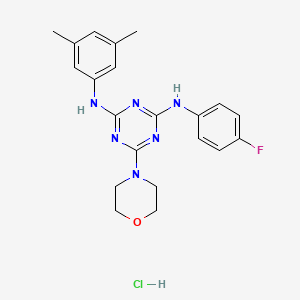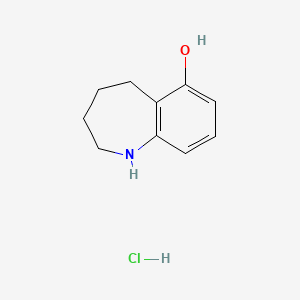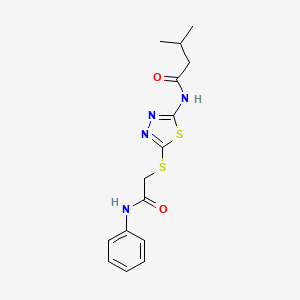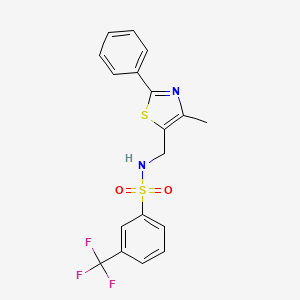![molecular formula C21H22ClN3O2 B2744282 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 866871-62-7](/img/structure/B2744282.png)
2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, condensation, and various types of addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound more polar, affecting its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has demonstrated the synthesis and evaluation of derivatives similar to 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide, revealing their potential as antibacterial agents. Studies have synthesized various derivatives and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria, indicating moderate to good activity. QSAR studies further elaborate on how structural and physicochemical parameters influence antibacterial efficacy, noting the positive contribution of bulky lipophilic groups with increased electropositive character in the aryl part at the 4-position of imidazolinones M. Shah et al., 2001; N. Desai et al., 2008.
α-Glucosidase Inhibition
A novel synthetic route leading to 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential has been explored, offering a new avenue for diabetes management. Compounds synthesized through this route have shown promising inhibitory activity against α-glucosidase, which could be beneficial in controlling postprandial blood glucose levels. This research provides a foundation for developing new drug leads with potential applications in diabetes treatment M. Iftikhar et al., 2019.
Corrosion Inhibition
Derivatives of this compound have been studied for their corrosion inhibition potential, particularly for carbon steel in acidic environments. These studies have shown that certain derivatives can significantly inhibit corrosion, suggesting their utility in protecting industrial materials against corrosive damage. The balance between hydrophobicity and electron donation capabilities of these compounds plays a critical role in their effectiveness as corrosion inhibitors Z. Rouifi et al., 2020.
Anticancer Activities
The synthesis of imidazol-2-ylthio-N-(thiazol-2-yl) acetamide derivatives and their evaluation for anticancer activities have unveiled compounds with significant potential against various cancer types. These studies highlight the importance of structural diversity in developing effective anticancer agents, with certain derivatives exhibiting high activity against melanoma-type cell lines. The research underscores the therapeutic potential of these compounds in oncology M. Duran & Ş. Demirayak, 2012.
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks derived from compounds similar to this compound have been developed for luminescence sensing applications. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, showcasing their potential as fluorescence sensors for chemical detection B. Shi et al., 2015.
Wirkmechanismus
Target of Action
The compound, 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-13-5-10-17(11-14(13)2)23-18(26)12-25-20(27)19(24-21(25,3)4)15-6-8-16(22)9-7-15/h5-11H,12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVBICXYXSBYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=NC2(C)C)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[3-(diethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2744212.png)
![2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2744213.png)
![2-(2'-Amino-6'-ethyl-3'-(methoxycarbonyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetic acid](/img/structure/B2744216.png)
![2-[(Pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2744220.png)
![N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2744222.png)